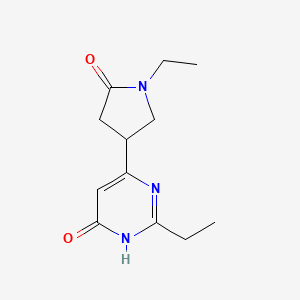

1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one

Description

1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-ethyl-6-hydroxypyrimidin-4-yl group. Key structural attributes include:

- Pyrrolidin-2-one ring: A five-membered lactam known for conformational flexibility and hydrogen-bonding capacity via the carbonyl group.

- Pyrimidine substituent: The 2-ethyl-6-hydroxypyrimidin-4-yl moiety introduces aromaticity, a hydroxyl group (enhancing polarity), and ethyl groups that may influence lipophilicity.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with intermediates used in medicinal chemistry (e.g., kinase inhibitors) and fine chemical synthesis .

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-ethyl-4-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H17N3O2/c1-3-10-13-9(6-11(16)14-10)8-5-12(17)15(4-2)7-8/h6,8H,3-5,7H2,1-2H3,(H,13,14,16) |

InChI Key |

XPWVMSOFQQQIMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)C2CC(=O)N(C2)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of functionalized acyclic substrates. For instance, the reaction of an appropriate amine with a suitable carboxylic acid derivative can lead to the formation of the pyrrolidinone ring. The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .

In industrial production, the synthesis of pyrrolidinones often involves the use of catalytic hydrogenation or oxidation reactions. For example, the hydrogenation of a pyrrole derivative in the presence of a metal catalyst such as palladium on carbon can yield the desired pyrrolidinone . Additionally, the oxidation of pyrrolidine derivatives using oxidizing agents like potassium permanganate or chromium trioxide can also lead to the formation of pyrrolidinones .

Chemical Reactions Analysis

1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the compound can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with palladium on carbon can produce amines .

Scientific Research Applications

1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Research Findings and Implications

Solubility and Reactivity

- Hydroxyl Group Advantage: The 6-hydroxyl group in the target compound likely increases aqueous solubility compared to ethyl-substituted thieno-pyrimidinones () or methylaminomethyl analogs () .

- Fluorinated Derivatives : Patent compounds with fluorinated piperazines () may exhibit superior bioavailability but require more complex synthesis .

Biological Activity

1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one, identified by its CAS number 1707735-28-1, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of approximately 235.28 g/mol. The structure includes a pyrrolidine ring and a pyrimidine derivative, which are known to influence biological activity.

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

- Antimicrobial Activity : Many pyrimidine derivatives have shown effectiveness against bacterial and fungal pathogens.

- Antiviral Properties : Some studies suggest that pyrrolidine compounds can inhibit viral replication.

- Neuroprotective Effects : Certain derivatives have been linked to neuroprotection in models of neurodegenerative diseases.

Case Studies

- Antimicrobial Activity : A study conducted on related pyrimidine compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

- Neuroprotective Effects : In an animal model of Alzheimer's disease, a pyrrolidine derivative exhibited a reduction in amyloid-beta plaque formation and improved cognitive function. This effect was linked to the modulation of oxidative stress pathways.

- Antiviral Activity : Research on structurally similar compounds indicated potential inhibition of viral enzymes, suggesting that this compound may also have antiviral properties worth exploring further.

Data Summary

The following table summarizes key research findings related to the biological activity of this compound and similar compounds:

| Study | Activity | Model/Method | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | In vitro against E. coli | Significant inhibition observed |

| Study 2 | Neuroprotection | Alzheimer's model in mice | Reduced amyloid plaques, improved memory |

| Study 3 | Antiviral | Viral enzyme inhibition assay | Potential inhibition noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.